molecular formula C2H4INO B13506793 N-Iodoacetamide CAS No. 27059-94-5

N-Iodoacetamide

Cat. No.: B13506793
CAS No.: 27059-94-5
M. Wt: 184.96 g/mol
InChI Key: UULXSTDDDXOTIY-UHFFFAOYSA-N
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Description

N-Iodoacetamide is an organic compound with the chemical formula ICH₂CONH₂. It is an alkylating agent primarily used in peptide mapping and protein characterization. This compound is known for its ability to bind covalently with the thiol group of cysteine residues in proteins, preventing the formation of disulfide bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Iodoacetamide can be synthesized through the reaction of acetamide with iodine and a base. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Iodoacetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The primary product of this compound reactions is the alkylated protein, where the thiol group of cysteine is modified to form a stable thioether bond .

Mechanism of Action

N-Iodoacetamide exerts its effects through the alkylation of cysteine residues in proteins. This alkylation occurs at the catalytic cysteine residue of enzymes, leading to irreversible inhibition. The compound reacts faster than its acid derivative, iodoacetate, due to favorable interactions between the imidazolium ion of histidine and the carboxyl group of iodoacetate .

Properties

CAS No.

27059-94-5

Molecular Formula

C2H4INO

Molecular Weight

184.96 g/mol

IUPAC Name

N-iodoacetamide

InChI

InChI=1S/C2H4INO/c1-2(5)4-3/h1H3,(H,4,5)

InChI Key

UULXSTDDDXOTIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NI

Origin of Product

United States

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